molecular formula C7H9ClN2O2S B2696223 4-amino-2-chloro-N-methylbenzenesulfonamide CAS No. 102074-49-7

4-amino-2-chloro-N-methylbenzenesulfonamide

Cat. No. B2696223
CAS RN: 102074-49-7
M. Wt: 220.67
InChI Key: UJIBPFPTVMYODT-UHFFFAOYSA-N
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Description

“4-amino-2-chloro-N-methylbenzenesulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The most frequent and common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a greater yield as compared with that of other methods .


Chemical Reactions Analysis

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Scientific Research Applications

Solubility and Thermodynamics

  • Solubility Measurement : The solubility of 4-aminobenzenesulfonamide was determined in various binary solvent systems across different temperatures, showcasing the compound's solubility behavior which could be extrapolated to similar compounds such as 4-amino-2-chloro-N-methylbenzenesulfonamide. Thermodynamic models provided insight into the solution behavior of these compounds, revealing the importance of solvent composition and temperature on solubility and thus potentially affecting the bioavailability and reactivity of related sulfonamides (Asadi, Kodide, Kota, & Thati, 2020).

Antimicrobial Applications

  • Antimicrobial Activity : Novel 4-aminobenzenesulfonamide derivatives have shown promising antimicrobial activity. For instance, derivatives synthesized through reaction with 5-chloromethyl-8-hydroxyquinoline hydrochloride displayed significant activity against various bacteria and fungi strains, suggesting that modifications on the sulfonamide group, similar to 4-amino-2-chloro-N-methylbenzenesulfonamide, could lead to potent antimicrobial agents (Vanparia et al., 2010).

Molecular Interactions and Chemical Reactions

  • Chemical Synthesis and Interaction Studies : Research into the reactivity and interactions of sulfonamides has facilitated the development of secondary amines and protection strategies for amines in chemical syntheses. Techniques utilizing nitrobenzenesulfonamides highlight the utility of sulfonamides, including 4-amino-2-chloro-N-methylbenzenesulfonamide, in diverse synthetic pathways (Fukuyama, Jow, & Cheung, 1995).

Anticancer and Anti-inflammatory Applications

  • Anticancer Effects : Dibenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities through mechanisms such as inducing apoptosis and autophagy pathways. This suggests that structurally related compounds like 4-amino-2-chloro-N-methylbenzenesulfonamide may also possess potential anticancer properties (Gul et al., 2018).
  • Anti-inflammatory Potential : Aminobenzensulfonamides derivatives of mefenamic acid were synthesized and evaluated for their anti-inflammatory effects. The study showed significant reduction in paw edema, indicating the potential of sulfonamide derivatives, including 4-amino-2-chloro-N-methylbenzenesulfonamide, in developing new anti-inflammatory agents (Mahdi, 2017).

properties

IUPAC Name

4-amino-2-chloro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIBPFPTVMYODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-chloro-N-methylbenzenesulfonamide

CAS RN

102074-49-7
Record name 4-amino-2-chloro-N-methylbenzene-1-sulfonamide
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